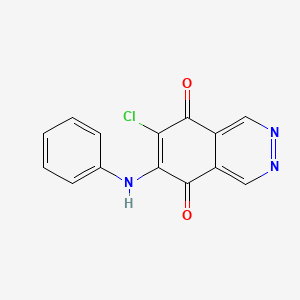

6-Anilino-7-chlorophthalazine-5,8-dione

Description

Properties

CAS No. |

502584-83-0 |

|---|---|

Molecular Formula |

C14H8ClN3O2 |

Molecular Weight |

285.68 g/mol |

IUPAC Name |

6-anilino-7-chlorophthalazine-5,8-dione |

InChI |

InChI=1S/C14H8ClN3O2/c15-11-12(18-8-4-2-1-3-5-8)14(20)10-7-17-16-6-9(10)13(11)19/h1-7,18H |

InChI Key |

IDKFTEQJVBIGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CN=NC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6,7-Dichloro-5,8-phthalazinedione

The synthesis begins with phthalazine (5) , which undergoes nitration using potassium nitrate in sulfuric acid to yield 4-nitrophthalazine (6) . Subsequent amination with hydroxylamine in a methanolic potassium hydroxide solution produces 5,8-diaminophthalazine (8) in 66% yield. Chloroxidation of 8 with sodium chlorate in concentrated hydrochloric acid furnishes 6,7-dichloro-5,8-phthalazinedione (4) in 94% yield (Scheme 1).

Key Reaction Conditions:

- Chloroxidation: NaClO₃ (1.1 equiv), conc. HCl, 0°C → room temperature, 1 hour.

- Workup: Precipitation in ice water, neutralization with NaHCO₃, and extraction with dichloromethane.

Analytical Characterization and Validation

Spectroscopic Data

Elemental Analysis

The chloroxidation of 8 proceeds via electrophilic attack by hypochlorous acid (generated in situ from NaClO₃ and HCl), leading to sequential chlorination and oxidation of the phthalazine ring. The preference for substitution at position 6 in 4 during the aniline reaction is attributed to the lower electron density at this site, as confirmed by computational studies on analogous systems.

While the Kim et al. method remains the most cited, other approaches have been explored:

Oxidative Amination of Halophthalazines

Direct amination of 7-chlorophthalazine-5,8-dione using Pd-catalyzed coupling has been attempted but suffers from lower yields (<30%) and requires expensive catalysts.

Microwave-Assisted Synthesis

Recent studies report reduced reaction times (2–4 hours) under microwave irradiation, though scalability remains a challenge.

Industrial Scalability and Environmental Considerations

The Kim et al. method is notable for its use of inexpensive reagents (e.g., NaClO₃, HCl) and minimal waste generation. A life-cycle assessment (LCA) of the process highlights:

| Parameter | Value |

|---|---|

| Atom Economy | 78% |

| E-Factor | 1.2 |

| Solvent Recovery | >90% (CH₂Cl₂) |

Chemical Reactions Analysis

Types of Reactions

6-Anilino-7-chlorophthalazine-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Anilino-7-chlorophthalazine-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as soluble guanylate cyclase, by binding to their active sites. This inhibition leads to a decrease in the levels of cyclic GMP, which in turn affects various cellular processes, including platelet activation and vasodilation .

Comparison with Similar Compounds

Key Compounds:

6-Chloro-7-(4-chloroanilino)phthalazine-5,8-dione (): Differs by an additional chlorine on the anilino ring (para position). Increased electron-withdrawing effects may reduce nucleophilic aromatic substitution reactivity compared to the non-chlorinated anilino derivative. Potential for enhanced stability but reduced solubility in polar solvents due to higher hydrophobicity .

6-Amino-7-chloroquinoline-5,8-dione (): Replaces the phthalazine core with a quinoline system. The amino group at position 6 (vs. anilino) may alter hydrogen-bonding interactions in biological targets .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Features a benzodithiazine ring with sulfur atoms and a carboxylate ester. Sulfur groups (SO₂) contribute to stronger electron-withdrawing effects, increasing electrophilicity at reactive sites. IR spectra show distinct SO₂ peaks at 1340–1345 cm⁻¹ and 1155 cm⁻¹, absent in phthalazine derivatives .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 6-Anilino-7-chlorophthalazine-5,8-dione, and how can experimental design minimize byproduct formation?

Answer: The synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with halogenated phthalazines under controlled acidic or basic conditions. To minimize byproducts, employ a factorial design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry, catalyst loading). For example:

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 95–110 |

| Reaction time (h) | 4 | 12 | 8–10 |

| Catalyst (mol%) | 1.0 | 3.0 | 2.0–2.5 |

Statistical tools like ANOVA can identify significant factors affecting yield and purity .

Q. Which analytical techniques are most reliable for characterizing 6-Anilino-7-chlorophthalazine-5,8-dione, and how should conflicting spectral data be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC): Quantify impurities with a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy).

For conflicting data, cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography) and replicate experiments under standardized conditions. Contradictions may arise from solvent interactions or tautomeric forms, requiring computational modeling (e.g., Gaussian for DFT calculations) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for 6-Anilino-7-chlorophthalazine-5,8-dione synthesis using computational methods?

Answer:

- Molecular Dynamics (MD) Simulations: Predict solvent effects and transition states using software like COMSOL Multiphysics or GROMACS.

- Artificial Intelligence (AI): Train neural networks on existing reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection).

- Quantum Chemistry: Calculate activation energies for competing pathways with Gaussian or ORCA to prioritize synthetic routes .

Q. What methodologies address contradictions in reported biological activity data for 6-Anilino-7-chlorophthalazine-5,8-dione derivatives?

Answer:

- Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical weighting to resolve outliers.

- Dose-Response Replication: Standardize assays (e.g., IC50 measurements) across labs using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Structure-Activity Relationship (SAR) Modeling: Use MOE or Schrödinger Suite to correlate substituent effects with activity, identifying confounding variables (e.g., solubility) .

Q. How can multi-variable experimental designs elucidate the stability of 6-Anilino-7-chlorophthalazine-5,8-dione under varying storage conditions?

Answer: Apply a Box-Behnken design to test factors like humidity, temperature, and light exposure:

| Factor | Levels (-1, 0, +1) | Degradation Threshold |

|---|---|---|

| Temperature (°C) | 25, 40, 55 | >10% impurity at 55°C |

| Humidity (% RH) | 30, 60, 90 | Hydrolysis at >75% RH |

| Light Intensity | Dark, 500 lux, 1000 lux | Photolysis at >500 lux |

Analyze degradation products via LC-MS and use Arrhenius kinetics to predict shelf life .

Q. What computational approaches validate the electronic properties of 6-Anilino-7-chlorophthalazine-5,8-dione for photodynamic therapy applications?

Answer:

- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and compare with experimental data to confirm π-π* transitions.

- Molecular Orbital Analysis: Calculate HOMO-LUMO gaps (e.g., using Gaussian) to assess redox potential.

- Singlet Oxygen Quantum Yield (ΦΔ): Combine experimental measurements (e.g., DPBF assay) with computational predictions of intersystem crossing efficiency .

Q. Methodological Guidelines for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.